(1S,2R)-1-amino-4-methyl-2,3-dihydro-1H-inden-2-ol
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Overview
Description
(1S,2R)-1-amino-4-methyl-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a methyl group attached to an indane backbone. The stereochemistry of this compound is defined by the (1S,2R) configuration, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-amino-4-methyl-2,3-dihydro-1H-inden-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using chiral catalysts to ensure the desired stereochemistry. Another method includes the use of asymmetric hydrogenation of the corresponding imine intermediate. The reaction conditions typically involve the use of hydrogen gas, a chiral catalyst, and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors is also common to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-amino-4-methyl-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted amines.
Scientific Research Applications
(1S,2R)-1-amino-4-methyl-2,3-dihydro-1H-inden-2-ol has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2R)-1-amino-4-methyl-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The amino and hydroxyl groups participate in hydrogen bonding and other interactions that modulate the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-1-amino-4-methyl-2,3-dihydro-1H-inden-2-ol
- (1R,2R)-1-amino-4-methyl-2,3-dihydro-1H-inden-2-ol
- (1R,2S)-1-amino-4-methyl-2,3-dihydro-1H-inden-2-ol
Uniqueness
The (1S,2R) configuration of (1S,2R)-1-amino-4-methyl-2,3-dihydro-1H-inden-2-ol imparts unique properties, such as specific reactivity and interaction profiles, which distinguish it from its diastereomers and enantiomers. These unique properties make it valuable in asymmetric synthesis and as a chiral ligand in catalysis.
Properties
CAS No. |
676121-68-9 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(1S,2R)-1-amino-4-methyl-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C10H13NO/c1-6-3-2-4-7-8(6)5-9(12)10(7)11/h2-4,9-10,12H,5,11H2,1H3/t9-,10+/m1/s1 |
InChI Key |
NFBKYYHXVBFLPQ-ZJUUUORDSA-N |
Isomeric SMILES |
CC1=C2C[C@H]([C@H](C2=CC=C1)N)O |
Canonical SMILES |
CC1=C2CC(C(C2=CC=C1)N)O |
Origin of Product |
United States |
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